Ethylenediaminetetraacetic acid-d4

Overview

Description

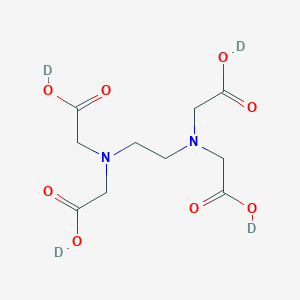

Ethylenediaminetetraacetic acid-d4 is a deuterated form of ethylenediaminetetraacetic acid, a widely used aminopolycarboxylic acid. The deuterium atoms replace the hydrogen atoms in the carboxyl groups, making it useful in nuclear magnetic resonance spectroscopy and other analytical techniques. This compound is known for its ability to chelate metal ions, forming stable complexes with various metal cations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylenediaminetetraacetic acid-d4 involves the reaction of ethylenediamine with deuterated chloroacetic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

H2NCH2CH2NH2+4DClCH2COOH→(DO2CCH2)2NCH2CH2N(CH2CO2D)2+4HCl

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent quality control measures to ensure the isotopic purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid-d4 undergoes various chemical reactions, including:

Chelation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.

Substitution: The deuterium atoms in the carboxyl groups can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Chelation: Typically involves the use of metal salts in aqueous solutions. The reaction conditions include neutral to slightly basic pH to facilitate complex formation.

Substitution: Requires specific reagents such as halogenating agents or nucleophiles to replace the deuterium atoms.

Major Products

Chelation: Metal-ethylenediaminetetraacetic acid-d4 complexes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethylenediaminetetraacetic acid-d4 has numerous applications in scientific research, including:

Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions and prevent interference in reactions.

Biology: Employed in molecular biology for the purification of nucleic acids and proteins by removing metal ion contaminants.

Medicine: Utilized in medical research to study metal ion interactions in biological systems and develop metal-based therapeutics.

Industry: Applied in industrial processes to prevent metal ion contamination and improve product quality.

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraacetic acid-d4 involves chelation, where the compound binds to metal ions through its carboxyl and amino groups. This binding forms stable, water-soluble complexes that can be easily removed from the system. The chelation process prevents metal ions from participating in unwanted side reactions, thereby stabilizing the system.

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid: The non-deuterated form, widely used for similar applications but lacks the isotopic labeling.

Nitrilotriacetic acid: Another aminopolycarboxylic acid with similar chelating properties but fewer carboxyl groups.

Diethylenetriaminepentaacetic acid: Contains an additional amino group and more carboxyl groups, providing stronger chelation.

Uniqueness

Ethylenediaminetetraacetic acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques that require isotopic differentiation. This property allows for more precise studies of metal ion interactions and dynamics in various systems.

Biological Activity

Ethylenediaminetetraacetic acid-d4 (EDTA-d4) is a deuterated form of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. This compound is utilized in various biological and chemical applications, particularly in molecular biology, pharmacology, and biochemistry. This article explores the biological activity of EDTA-d4, focusing on its mechanisms, effects on cells, and potential therapeutic applications.

Overview of EDTA-d4

EDTA is a hexadentate ligand that binds to metal ions, forming stable complexes. The deuterated version, EDTA-d4, retains the same chelating properties but is often used in studies requiring isotopic labeling. This modification allows for enhanced tracking and analysis in various experimental setups.

1. Chelation of Metal Ions

EDTA-d4 effectively binds divalent and trivalent metal ions such as calcium, magnesium, and lead. By sequestering these ions, EDTA-d4 can inhibit enzymatic reactions that require metal cofactors. This property is particularly useful in molecular biology where enzyme activity needs to be modulated for experimental purposes .

2. Inhibition of Enzymatic Activity

The ability of EDTA-d4 to inhibit enzymes by removing essential metal ions has been documented extensively. For example, it has been shown to inhibit the activity of various metalloproteins and enzymes involved in DNA and RNA metabolism . This inhibition is crucial for studying enzyme kinetics and mechanisms.

Biological Effects

1. Impact on Stem Cells

Recent studies have investigated the effects of EDTA on stem cells, particularly stem cells from apical papilla (SCAPs). At concentrations ranging from 1.25% to 17%, EDTA treatment did not significantly induce cytotoxicity or alter cell morphology but did attenuate cell proliferation and migration abilities . This suggests that while EDTA can be beneficial for certain applications, its effects on cell growth must be carefully considered.

2. Gene Expression Modulation

EDTA has been shown to influence gene expression related to osteogenesis in SCAPs. Specifically, it promotes mineral deposition while affecting the expression of genes associated with cell survival and differentiation . This dual role highlights its potential utility in regenerative medicine.

Table 1: Summary of Biological Activities of EDTA-d4

Potential Therapeutic Applications

1. Regenerative Medicine

Given its effects on stem cells and gene expression, EDTA-d4 holds promise in regenerative therapies. Its ability to modulate cellular behavior could be harnessed for tissue engineering and repair strategies.

2. Detoxification

The chelating properties of EDTA make it a candidate for detoxifying heavy metals from biological systems. The use of EDTA in clinical settings for lead poisoning is well-established, and its deuterated form may offer advantages in pharmacokinetic studies .

Properties

IUPAC Name |

deuterio 2-[2-[bis(2-deuteriooxy-2-oxoethyl)amino]ethyl-(2-deuteriooxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)CN(CCN(CC(=O)O[2H])CC(=O)O[2H])CC(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584453 | |

| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15251-22-6 | |

| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic acid-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.